2-(4-oxo-7-phenyl-2-sulfanyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Mercapto-4-oxo-7-phenyl-4,5-dihydro-pyrrolo[3,2-d]pyrimidin-3-yl)-N-propyl-acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Mercapto-4-oxo-7-phenyl-4,5-dihydro-pyrrolo[3,2-d]pyrimidin-3-yl)-N-propyl-acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a suitable hydrazine derivative with a diketone can lead to the formation of the pyrrolo[3,2-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Mercapto-4-oxo-7-phenyl-4,5-dihydro-pyrrolo[3,2-d]pyrimidin-3-yl)-N-propyl-acetamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrimidine core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl ring or pyrimidine core .
Scientific Research Applications
2-(2-Mercapto-4-oxo-7-phenyl-4,5-dihydro-pyrrolo[3,2-d]pyrimidin-3-yl)-N-propyl-acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism of action of 2-(2-Mercapto-4-oxo-7-phenyl-4,5-dihydro-pyrrolo[3,2-d]pyrimidin-3-yl)-N-propyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The mercapto group may play a crucial role in forming covalent bonds with target proteins, while the pyrimidine core can interact with active sites through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Thio-containing pyrimidines: These compounds share a similar pyrimidine core but differ in the presence of a thio group instead of a mercapto group.
Thiazole derivatives: These compounds have a thiazole ring instead of a pyrrolo[3,2-d]pyrimidine core but exhibit similar biological activities.
Imidazole derivatives: These compounds contain an imidazole ring and are known for their diverse pharmacological properties.
Uniqueness
The uniqueness of 2-(2-Mercapto-4-oxo-7-phenyl-4,5-dihydro-pyrrolo[3,2-d]pyrimidin-3-yl)-N-propyl-acetamide lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of both a mercapto group and a phenyl ring, along with the pyrrolo[3,2-d]pyrimidine core, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H18N4O2S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(4-oxo-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)-N-propylacetamide |
InChI |
InChI=1S/C17H18N4O2S/c1-2-8-18-13(22)10-21-16(23)15-14(20-17(21)24)12(9-19-15)11-6-4-3-5-7-11/h3-7,9,19H,2,8,10H2,1H3,(H,18,22)(H,20,24) |
InChI Key |
ULBLURVDRQUPHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.